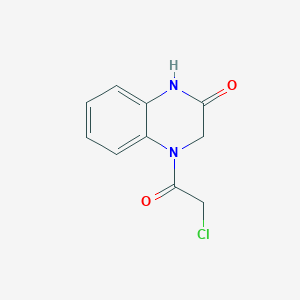

4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one

Vue d'ensemble

Description

4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one is a useful research compound. Its molecular formula is C10H9ClN2O2 and its molecular weight is 224.64 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various proteins and enzymes in the body, affecting their function and leading to therapeutic effects .

Mode of Action

These interactions can lead to changes in the conformation and activity of the target proteins, thereby exerting its biological effects .

Biochemical Pathways

Similar compounds have been shown to affect various cellular processes, including signal transduction, gene expression, and cell proliferation .

Result of Action

Similar compounds have been shown to exert various biological effects, including antimicrobial, antiproliferative, and anticancer activities .

Action Environment

The action, efficacy, and stability of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one can be influenced by various environmental factors. These include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells or tissues .

Activité Biologique

The compound 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one is a derivative of the quinoxaline family, which has gained attention for its diverse biological activities. Quinoxalines and their derivatives are known for various pharmacological properties, including antibacterial, antifungal, anticancer, and antiviral activities. This article focuses on the biological activity of this specific compound, highlighting its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound involves several steps starting from commercially available precursors. The general synthetic route includes:

- Formation of the quinoxaline nucleus : This is typically achieved by reacting 1,2-phenylenediamine with chloroacetic acid.

- Chloroacetylation : The quinoxaline intermediate undergoes chloroacetylation using chloroacetyl chloride in a suitable solvent such as DMF (Dimethylformamide) to yield the target compound.

The reaction conditions and yields are crucial for the efficiency of the synthesis, with reported yields varying based on substituents and reaction conditions.

Antibacterial Activity

The antibacterial potential of this compound has been evaluated against various bacterial strains. Studies have shown that derivatives of quinoxaline exhibit significant antibacterial properties. For instance:

- Zone of Inhibition : This is a standard measure to evaluate antibacterial activity. In one study, compounds derived from 3,4-dihydroquinoxalin-2(1H)-one were tested against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition. The compound 5i exhibited strong activity against both Staphylococcus aureus and Escherichia coli with inhibition zones up to 20 mm .

| Compound | Gram-negative Bacteria | Gram-positive Bacteria |

|---|---|---|

| E. coli | P. aeruginosa | |

| 5a | 18 mm | 20 mm |

| 5b | 19 mm | 18 mm |

Antifungal Activity

Quinoxaline derivatives have also been explored for antifungal activity. Research indicates that certain derivatives can effectively inhibit fungal growth against species such as Candida albicans and Aspergillus niger. The structure-activity relationship suggests that modifications on the quinoxaline ring can enhance antifungal properties .

Anticancer Activity

The anticancer potential of quinoxaline derivatives has been widely studied. For example:

- Cell Line Studies : Compounds derived from quinoxaline have shown promising results in inhibiting cancer cell proliferation in various cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). One study reported an IC50 value of 1.9 µg/mL for a specific derivative against HCT-116 cells, indicating potent anticancer activity .

Antiviral Activity

Recent studies have highlighted the antiviral properties of quinoxaline derivatives. Compounds have been synthesized and evaluated for their effectiveness against viruses like Herpes Simplex Virus (HSV). Some derivatives demonstrated significant plaque reduction in Vero cells at concentrations as low as 20 µg/mL .

Case Study 1: Antibacterial Evaluation

A comprehensive study evaluated several quinoxaline derivatives for their antibacterial properties against common pathogens. The results indicated that modifications on the quinoxaline core significantly impacted antibacterial efficacy. For instance, the presence of electron-withdrawing groups enhanced activity against Gram-positive bacteria.

Case Study 2: Anticancer Screening

A series of quinoxaline-based compounds were screened for anticancer activity using various human cancer cell lines. The findings revealed that introducing different substituents on the quinoxaline framework could lead to compounds with enhanced cytotoxic effects.

Applications De Recherche Scientifique

Antibacterial Activity

Research indicates that quinoxaline derivatives, including 4-(2-chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one, have shown promising antibacterial properties. A study synthesized several derivatives and evaluated their activity against both Gram-positive and Gram-negative bacteria. The results demonstrated that these compounds exhibited varying degrees of antibacterial activity, with some derivatives outperforming standard antibiotics like ciprofloxacin .

Table 1: Antibacterial Activity of Quinoxaline Derivatives

| Compound | Gram-negative Bacteria | Gram-positive Bacteria |

|---|---|---|

| 5a | E. coli: 18 mm | S. aureus: 15 mm |

| 5b | P. aeruginosa: 19 mm | S. pyogenes: 17 mm |

| 5i | E. coli: 20 mm | S. aureus: 18 mm |

Zone of inhibition measured in millimeters (mm) .

Antifungal Properties

Quinoxaline derivatives have also been investigated for their antifungal activity. Compounds similar to this compound have been reported to inhibit fungal growth effectively, making them candidates for treating fungal infections .

Anticancer Potential

The quinoxaline structure is recognized for its anticancer properties. Studies have highlighted that specific derivatives can act as inhibitors of key proteins involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor). This mechanism suggests that compounds like this compound could be developed into novel anticancer therapies .

Case Study 1: Antibacterial Screening

In a systematic study, researchers synthesized several quinoxaline derivatives and screened them against multiple bacterial strains. The compound 5i (which includes the chloracetyl group) demonstrated significant antibacterial effects comparable to established antibiotics .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of quinoxaline derivatives. The study revealed that certain modifications to the quinoxaline ring enhanced its efficacy against cancer cell lines by targeting specific oncogenic pathways .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chloro-acetyl group in the compound acts as an excellent leaving group, enabling SN₂ substitutions with amines to generate diverse derivatives.

-

Reactants :

-

4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one (0.475 mmol)

-

Substituted anilines (0.475 mmol)

-

Base: NaHCO₃ (0.95 mmol)

-

Catalyst: KI (20 mol%)

-

Solvent: 2-propanol

-

-

Conditions : Reflux for 8–12 hours.

Representative Derivatives and Yields

| Derivative | R-Substituent | Yield (%) | Spectral Data (Key Signals) |

|---|---|---|---|

| 5a | H | 65 | IR: 3412 cm⁻¹ (NH); ¹H NMR (DMSO-d₆): δ 4.20 (s, 2H, CH₂) |

| 5d | m-CH₃ | 65 | ¹H NMR: δ 2.20 (s, 3H, CH₃); ESI-MS: m/z 492 (M⁺) |

| 5g | p-Br | 65 | ¹H NMR: δ 7.85 (d, J = 11.2 Hz, 2H); m/z 556 (M⁺) |

| 5i | m-F | 65 | IR: 1677 cm⁻¹ (C=O); ¹H NMR: δ 6.51 (br.s, 2H) |

Mechanistic Insight :

-

The chloro-acetyl group undergoes nucleophilic displacement by primary/secondary amines, forming C–N bonds.

Biological Activity of Derivatives

While not a direct chemical reaction, the synthesized derivatives exhibit antibacterial activity due to structural modifications.

Antibacterial Screening Results :

| Compound | Zone of Inhibition (mm) against E. coli | P. aeruginosa | S. aureus |

|---|---|---|---|

| 5a | 18 | 20 | 15 |

| 5i | 24 | 22 | 20 |

| 5j | 22 | 21 | 19 |

Electron-withdrawing substituents (e.g., halogens) enhance activity, likely due to increased electrophilicity and membrane penetration .

Stability and Reactivity Considerations

-

Hydrolysis Sensitivity : The chloro-acetyl group is prone to hydrolysis in aqueous basic conditions, forming 3,4-dihydroquinoxalin-2-one .

-

Photochemical Reactivity : While not directly studied for this compound, similar dihydroquinoxalin-2-ones undergo radical-mediated 1,6-additions under visible light .

Propriétés

IUPAC Name |

4-(2-chloroacetyl)-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c11-5-10(15)13-6-9(14)12-7-3-1-2-4-8(7)13/h1-4H,5-6H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNGJPXOEWSLROI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC=C2N1C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70389834 | |

| Record name | 4-(Chloroacetyl)-3,4-dihydroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436088-67-4 | |

| Record name | 4-(2-Chloroacetyl)-3,4-dihydro-2(1H)-quinoxalinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436088-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Chloroacetyl)-3,4-dihydroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-chloroacetyl)-1,2,3,4-tetrahydroquinoxalin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.